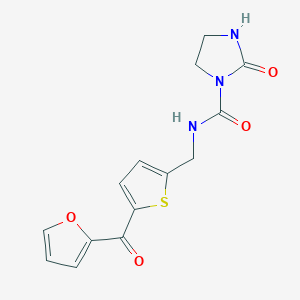![molecular formula C17H17N3 B2370189 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433700-99-3](/img/structure/B2370189.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole is a key component in many functional molecules and is used in a variety of applications . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of significant research. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring with two non-adjacent nitrogen atoms . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile can produce 2,4,5-trisubstited NH-imidazoles .科学的研究の応用
Synthesis and Chemical Properties
Iodine-Mediated Synthesis : A novel synthetic approach involving iodine-mediated sp3 C–H amination has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates. This method offers a metal-free, scalable, and high-yield alternative for constructing complex molecules, demonstrating the chemical versatility of benzo[d]imidazol-2-yl)aniline derivatives (Chen et al., 2020).
Anticancer Agents : Benzimidazole–Thiazole derivatives, synthesized from 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, have shown promising anticancer activity against HepG2 and PC12 cancer cell lines. These findings highlight the potential of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline in developing novel anticancer agents (Nofal et al., 2014).
Material Science and Catalysis
Self-Aggregation and Anticancer Activity : An investigation into the self-aggregation behavior of benzimidazole and triazole adducts reveals interesting solidification properties, which are thermoreversible. These compounds, designed to understand anticancer activity, show potential for developing materials with unique properties (Sahay & Ghalsasi, 2019).
Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, incorporating imidazol-2-ylidene, demonstrate efficient catalysis for C-N bond formation. This highlights the role of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline derivatives in enhancing catalytic methodologies under solvent-free conditions (Donthireddy et al., 2020).
Fluorescent Chemosensors
Detection of Aluminum Ions : Novel synthesized benzimidazole nucleus-containing derivatives have been developed as effective chemosensors for Al3+ ions. These compounds offer high selectivity and sensitivity, demonstrating the utility of benzimidazole derivatives in environmental and biological sensing applications (Shree et al., 2019).
Antimicrobial Activity
Novel Benzimidazole Derivatives : The synthesis and antimicrobial screening of novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones show significant in vitro antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents using benzimidazole-based compounds (Desai et al., 2011).
Safety and Hazards
将来の方向性
The future directions for the research and development of “4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline” and similar imidazole derivatives could include further exploration of their synthesis methods, investigation of their potential applications in various fields such as medicinal chemistry, and evaluation of their safety and hazards. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving bond formation during the synthesis of the imidazole . The reaction conditions are usually mild enough for the inclusion of a variety of functional groups .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some imidazole derivatives have been reported to exhibit antibacterial activity .
Action Environment
It is known that the synthesis of imidazole derivatives can be achieved under solvent-free conditions, suggesting some level of environmental stability .
特性
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDJOGKCAAVAJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)



![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)
![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)